![molecular formula C7H3BrN3NaO2 B13902587 Sodium 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B13902587.png)
Sodium 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid; sodium salt is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered aromatic rings containing three nitrogen atoms and two carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid; sodium salt typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-bromo-[1,2,4]triazolo[4,3-a]pyridine with sodium hydroxide to form the sodium salt . The reaction is usually carried out in an inert atmosphere at room temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
7-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid; sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Applications De Recherche Scientifique
7-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid; sodium salt has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: The compound is used as a tool to study various biological processes and pathways, particularly those involving enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the synthesis of other complex molecules and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 7-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid; sodium salt involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and bind to receptors, thereby modulating various biological pathways. For example, it has been shown to inhibit dipeptidyl peptidase 4 (DPP-4), which is a target for the treatment of type 2 diabetes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazoles: These compounds have a similar triazole ring structure but differ in the position of nitrogen atoms.
Other 1,2,4-Triazoles: Compounds like fluconazole and voriconazole, which are used as antifungal agents, share the triazole ring but have different substituents.
Uniqueness
7-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid; sodium salt is unique due to its specific bromine substitution and carboxylic acid group, which confer distinct chemical and biological properties. Its ability to form stable sodium salts also enhances its solubility and usability in various applications .
Propriétés
Formule moléculaire |
C7H3BrN3NaO2 |
|---|---|
Poids moléculaire |
264.01 g/mol |
Nom IUPAC |
sodium;7-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C7H4BrN3O2.Na/c8-4-1-2-11-5(3-4)9-10-6(11)7(12)13;/h1-3H,(H,12,13);/q;+1/p-1 |
Clé InChI |
SSOWQOQEYUZZOX-UHFFFAOYSA-M |
SMILES canonique |
C1=CN2C(=NN=C2C(=O)[O-])C=C1Br.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


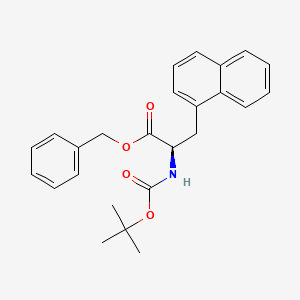
![Tert-butyl (2S)-2-(cyanomethyl)-4-(2,7-dichloro-8-fluoro-pyrido[4,3-D]pyrimidin-4-YL)piperazine-1-carboxylate](/img/structure/B13902513.png)
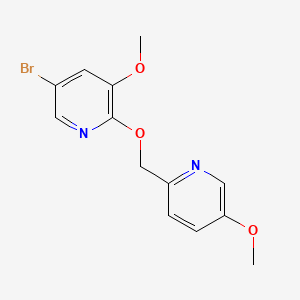
![2-Azabicyclo[2.2.2]octan-4-amine;dihydrochloride](/img/structure/B13902517.png)
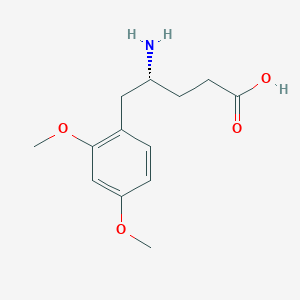
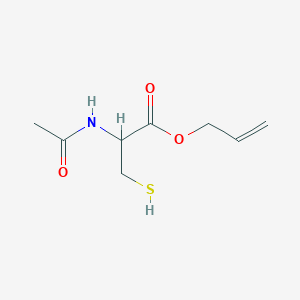

![Ethyl (R)-2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate](/img/structure/B13902545.png)
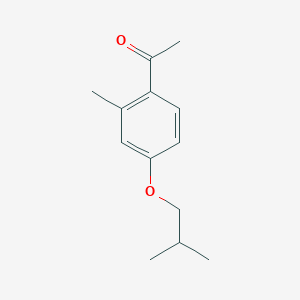

![2-[2-(2-methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13902556.png)



